

structure and bonding of cis-1,2-Cyclohexanedicarboxylic acid

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Compound of Interest

Compound Name: *cis-1,2-Cyclohexanedicarboxylic acid*

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An In-depth Technical Guide on the Structure and Bonding of **cis-1,2-Cyclohexanedicarboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and bonding characteristics of **cis-1,2-cyclohexanedicarboxylic acid**. The document details its conformational analysis, intramolecular and intermolecular hydrogen bonding, and key spectroscopic data. Experimental protocols for its synthesis and characterization are also provided to support further research and application in fields such as medicinal chemistry and materials science.

Molecular Structure and Conformation

cis-1,2-Cyclohexanedicarboxylic acid ($C_8H_{12}O_4$) is a cyclic dicarboxylic acid characterized by a cyclohexane ring with two carboxylic acid groups substituted on adjacent carbon atoms in a cis configuration.[1][2] The stereochemistry of these substituents dictates the conformational behavior of the molecule.

The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. For a cis-1,2-disubstituted cyclohexane, one substituent is positioned axially (a) and the other equatorially (e).[3] This leads to a conformational equilibrium between two

energetically equivalent chair forms, where the substituents switch between axial and equatorial positions through a ring-flip mechanism.

Conformational Equilibrium in Solution

In solution, **cis-1,2-cyclohexanedicarboxylic acid** exists as a dynamic equilibrium between two chair conformers: (1a, 2e) and (1e, 2a). These conformers are enantiomeric and therefore have equal energy, resulting in an equal population at equilibrium.



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Caption: Conformational equilibrium of **cis-1,2-cyclohexanedicarboxylic acid**.

Studies using NMR spectroscopy in aqueous and DMSO solutions have investigated the conformational preferences. The ratio of the ionization constants (K_1/K_2) in these solvents is much less than 10^4 , which is a standard criterion suggesting the absence of significant intramolecular hydrogen bonding in these polar environments.

Solid-State Conformation and Intramolecular Hydrogen Bonding

The crystal structure of **cis-1,2-cyclohexanedicarboxylic acid** has been determined by X-ray diffraction.[3] In the solid state, the molecule adopts a chair conformation with one carboxylic acid group in an axial position and the other in an equatorial position.[3] Unlike in solution, the conformation in the crystal lattice is fixed.

In the solid state, there is evidence of intramolecular hydrogen bonding. This occurs between the axial carboxylic acid group and the equatorial carboxylic acid group, forming a seven-

membered ring. This interaction contributes to the stability of the observed conformation in the crystal.

Crystallographic Data

The following table summarizes the key bond lengths, bond angles, and dihedral angles for **cis-1,2-cyclohexanedicarboxylic acid** as determined by X-ray crystallography. This data provides precise insights into the molecular geometry in the solid state.

Parameter	Atoms Involved	Value (Å or °)
Bond Lengths		
C-C (cyclohexane ring)	Data from Benedetti et al.	
C-C (carboxyl)	Data from Benedetti et al.	
C=O	Data from Benedetti et al.	
C-O	Data from Benedetti et al.	
Bond Angles		
C-C-C (cyclohexane ring)	Data from Benedetti et al.	
C-C-COOH	Data from Benedetti et al.	
O=C-O	Data from Benedetti et al.	
Dihedral Angles		
Defining the chair conformation	Data from Benedetti et al.	
Orientation of carboxyl groups	Data from Benedetti et al.	

Note: The specific quantitative data is reported in the publication by E. Benedetti, C. Pedone, and G. Allegra in The Journal of Physical Chemistry (1970).[\[3\]](#)

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization of **cis-1,2-cyclohexanedicarboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The signals for the methine protons attached to the carbons bearing the carboxylic acid groups are of particular interest for conformational analysis.

¹³C NMR: The carbon NMR spectrum shows distinct signals for the different carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid groups and the carbons of the cyclohexane ring.

¹ H NMR Chemical Shifts (δ, ppm)	¹³ C NMR Chemical Shifts (δ, ppm)
Typical values for cyclohexane protons	Typical values for cyclohexane carbons
Chemical shift of CH-COOH protons	Chemical shift of CH-COOH carbons
Chemical shift of COOH protons	Chemical shift of COOH carbons

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of **cis-1,2-cyclohexanedicarboxylic acid** is characterized by strong absorptions corresponding to the carboxylic acid functional groups.

Vibrational Mode	Frequency Range (cm ⁻¹)
O-H stretch (carboxylic acid dimer)	2500-3300 (broad)
C=O stretch (carboxylic acid)	1700-1725
C-O stretch	1210-1320
O-H bend	920-950

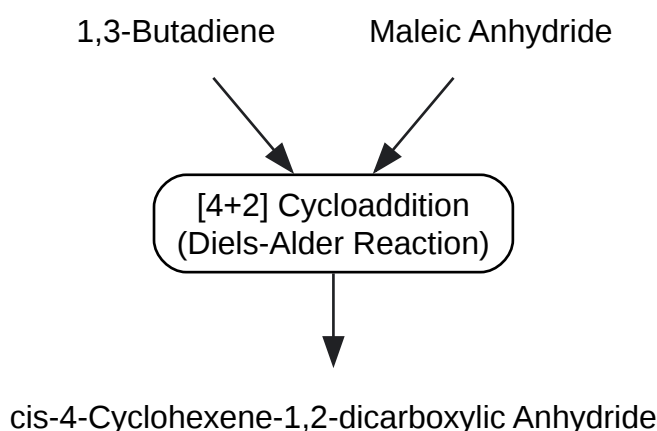
Experimental Protocols

Synthesis of **cis-1,2-Cyclohexanedicarboxylic Acid**

The synthesis is typically achieved through a two-step process: a Diels-Alder reaction to form the unsaturated precursor, followed by catalytic hydrogenation.

Step 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

This step involves a [4+2] cycloaddition reaction between 1,3-butadiene and maleic anhydride.



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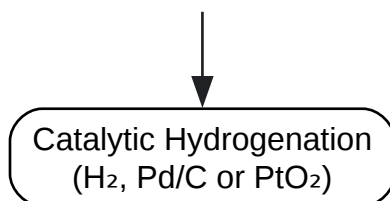
Caption: Synthesis of the anhydride precursor via Diels-Alder reaction.

- Procedure: 1,3-butadiene is bubbled through a solution of maleic anhydride in a suitable solvent (e.g., benzene or toluene) at a controlled temperature. The reaction is exothermic. After the reaction is complete, the product is isolated by crystallization.

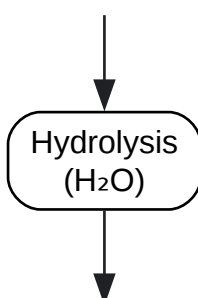
Step 2: Catalytic Hydrogenation to **cis-1,2-Cyclohexanedicarboxylic Acid**

The double bond in the cyclohexene ring of the anhydride is reduced by catalytic hydrogenation. The anhydride is then hydrolyzed to the dicarboxylic acid.

cis-4-Cyclohexene-1,2-dicarboxylic Anhydride



cis-1,2-Cyclohexanedicarboxylic Anhydride



cis-1,2-Cyclohexanedicarboxylic Acid

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Caption: Hydrogenation and hydrolysis to the final product.

- Procedure: cis-4-Cyclohexene-1,2-dicarboxylic anhydride is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. [4] Following the reduction, the resulting saturated anhydride is hydrolyzed by heating with water to yield **cis-1,2-cyclohexanedicarboxylic acid**. The product is then purified by recrystallization.

NMR Spectroscopy Protocol

- Sample Preparation: A sample of **cis-1,2-cyclohexanedicarboxylic acid** is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O) to a concentration of approximately 5-10 mg/mL.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 300 or 500 MHz for ¹H).

- **Data Acquisition:** Standard pulse sequences are used for both ^1H and ^{13}C NMR. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- **Data Processing:** The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy Protocol

- **Sample Preparation:** A solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
- **Instrumentation:** An FTIR spectrometer is used to record the spectrum.
- **Data Acquisition:** The spectrum is typically recorded over the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum is collected and subtracted from the sample spectrum.
- **Data Processing:** The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber.

Conclusion

The structure and bonding of **cis-1,2-cyclohexanedicarboxylic acid** are defined by the interplay of its cyclic nature, the cis orientation of its carboxylic acid groups, and the resulting conformational preferences. In the solid state, it adopts a specific chair conformation with one axial and one equatorial carboxylic acid group, stabilized by intramolecular hydrogen bonding. In solution, it exists as a dynamic equilibrium of two equivalent chair conformers. A thorough understanding of these structural features, supported by crystallographic and spectroscopic data, is crucial for its application in the rational design of new molecules in drug development and materials science.

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